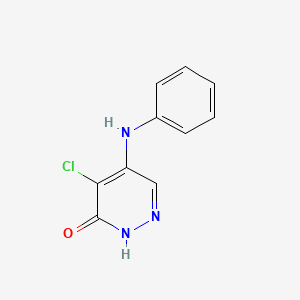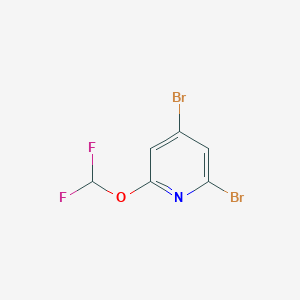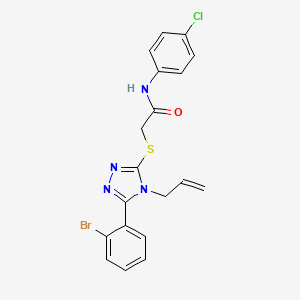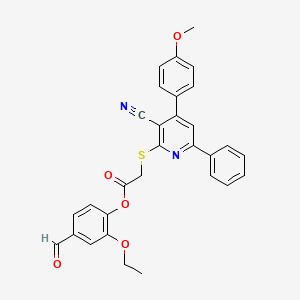![molecular formula C12H9N5O3 B11783178 2-(Oxo-8-(pyridin-4-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid](/img/structure/B11783178.png)
2-(Oxo-8-(pyridin-4-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Oxo-8-(pyridin-4-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid is a heterocyclic compound that belongs to the class of pyrazolo[1,5-d][1,2,4]triazines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxo-8-(pyridin-4-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid typically involves the reaction of appropriate heterocyclic amines with diazonium salts and active methylene compounds. One common method involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with heterocyclic amines and its diazonium salt . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Oxo-8-(pyridin-4-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(Oxo-8-(pyridin-4-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 2-(Oxo-8-(pyridin-4-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can act as a receptor ligand, modulating receptor activity and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds are purine analogs and have similar biological activities, such as enzyme inhibition and receptor modulation.
Pyrazolo[5,1-c]triazines: Known for their antitrypanosomal and antischistosomal activities.
Thieno[2,3-b]pyridines: These compounds exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
2-(Oxo-8-(pyridin-4-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrazolo[1,5-d][1,2,4]triazine core with a pyridine moiety enhances its potential as a versatile scaffold for drug development and other applications.
Eigenschaften
Molekularformel |
C12H9N5O3 |
|---|---|
Molekulargewicht |
271.23 g/mol |
IUPAC-Name |
2-(4-oxo-2-pyridin-4-ylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetic acid |
InChI |
InChI=1S/C12H9N5O3/c18-11(19)6-16-12(20)10-5-9(15-17(10)7-14-16)8-1-3-13-4-2-8/h1-5,7H,6H2,(H,18,19) |
InChI-Schlüssel |
QHFSYTMAOKVJIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=NN3C=NN(C(=O)C3=C2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide](/img/structure/B11783111.png)
![5-((2-Fluoro-4-nitrophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B11783117.png)



![5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one](/img/structure/B11783159.png)
![4-Bromo-6-chloro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11783161.png)

